2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-10(24-14-6-4-3-5-12(14)18)16(21)20-17-19-13-8-7-11(26(2,22)23)9-15(13)25-17/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIUDHPDORKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neurodegenerative Disease Treatment
Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant activity against Alzheimer's disease (AD). A study highlighted the synthesis of benzothiazole-piperazine hybrids, which showed promising results in inhibiting acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation, both critical factors in AD pathology. The compound demonstrated an IC50 value of 2.31 μM, indicating strong AChE inhibition and potential for cognitive enhancement .
Cancer Therapeutics
The compound's structural features suggest its potential utility in cancer treatment. Compounds similar to this have been studied for their ability to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and survival in cancer cells. These activities position the compound as a candidate for further exploration in oncology .
Glucokinase Activation
Another area of application is the activation of glucokinase, an enzyme vital for glucose metabolism. Compounds with similar structures have been identified as glucokinase activators, which may be beneficial in treating metabolic disorders such as diabetes and dyslipidemia . This mechanism could provide a therapeutic approach to managing blood sugar levels effectively.
Case Study: Alzheimer's Disease Model
A specific study investigated the effects of a related compound on cognitive function in a mouse model with scopolamine-induced memory deficits. The results indicated that the compound significantly improved spatial memory and cognitive performance, supporting its potential application in AD therapy.
| Compound | AChE Inhibition IC50 (μM) | Aβ Aggregation Inhibition (%) | Cognitive Improvement |
|---|---|---|---|
| Compound 12 | 2.31 | 53.30 | Significant |
Case Study: Cancer Cell Proliferation
In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell proliferation effectively. The modulation of signaling pathways through protein kinase inhibition was noted, suggesting a pathway-dependent mechanism of action.
| Cell Line | Proliferation Inhibition (%) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45% | Protein Kinase Inhibition |
| HeLa | 38% | Apoptosis Induction |
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- Target Compound : 6-Methanesulfonyl group (electron-withdrawing, polar).
- Compound 12 () : 6-Methanesulfonyl with a piperazine-propionamide linker. Exhibits multimodal activity (AChE IC50: micromolar range; anti-amyloid aggregation) .
- Patent Derivatives (): 6-Trifluoromethyl group (lipophilic, less polar) with acetamide linkers and substituted phenyl groups (e.g., methoxy, trimethoxy). No explicit biological data provided, but trifluoromethyl may enhance blood-brain barrier penetration .
Table 1: Structural and Electronic Comparisons
Linker and Side-Chain Modifications
AChE Inhibition and Anti-Amyloid Effects
- Compound 12 : Inhibits AChE (IC50: micromolar range) and Aβ1-42 aggregation. Molecular docking shows interactions with AChE’s catalytic site and Aβ peptide .
- Target Compound: While direct data are unavailable, the 2-fluoro-phenoxy group could enhance selectivity for AChE over butyrylcholinesterase (BuChE), as fluorinated aromatics often improve target specificity .
Q & A
Q. What are the key synthetic steps and analytical methods for confirming the structure of 2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide?
- Answer: The synthesis typically involves nucleophilic substitution reactions between fluorophenol derivatives and activated benzothiazole intermediates. Critical steps include coupling under alkaline conditions and purification via column chromatography . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic protons and fluorine coupling patterns, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .
Q. Which functional groups in the compound influence its reactivity and solubility?
- Answer: The methanesulfonyl group enhances electrophilicity at the benzothiazole ring, facilitating nucleophilic attacks in further derivatization. The 2-fluoro-phenoxy moiety increases lipophilicity, impacting solubility in polar aprotic solvents like DMF or DMSO. The amide linkage contributes to hydrogen-bonding interactions, critical for crystallinity .
Q. What initial biological screening assays are recommended for this compound?
- Answer: Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide group’s affinity for catalytic pockets. Follow with cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Answer:
- Solvent Selection: Use DMF or THF for polar intermediates; dichloromethane minimizes side reactions during amide coupling .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., Grignard additions) to prevent decomposition .
- Catalysts: Employ coupling agents like HATU or EDCI for amide bond formation, enhancing efficiency to >80% yield .
- pH Adjustment: Neutralize acidic byproducts with triethylamine during sulfonylation to avoid side reactions .
Q. How should researchers address contradictions in reported biological activity data?
- Answer:
- Isomer Separation: Use chiral chromatography (e.g., Chiralpak® OD) to resolve enantiomers, as stereochemistry significantly affects bioactivity .
- Dose-Response Refinement: Conduct EC50/IC50 assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling: Perform LC-MS to detect degradation products that may interfere with activity measurements .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?
- Answer:
- Degradation Studies: Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light) to identify breakdown products .
- Partition Coefficients: Measure log P (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology: Use Daphnia magna acute toxicity assays and algal growth inhibition tests (OECD 201/202 guidelines) .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Answer:
- Core Modifications: Synthesize analogs with halogen substitutions (Cl/Br) at the phenoxy ring or methyl groups on the benzothiazole to assess steric effects .
- Bioisosteric Replacement: Replace the methanesulfonyl group with phosphonate or carboxylate to evaluate electronic contributions .
- 3D-QSAR Modeling: Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding affinities .
Q. What strategies mitigate low bioavailability in preclinical models?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
